
Isavuconazole
概要
説明
イサブコナゾールは、幅広い活性と良好な安全性プロファイルを備えたトリアゾール系抗真菌剤です . 米国食品医薬品局(FDA)および欧州医薬品庁(EMA)によって、侵襲性アスペルギルス症およびムコルミセス症の治療薬として承認されています . イサブコナゾールは、真菌細胞膜の合成を阻害することにより作用し、さまざまな真菌病原体に対して効果を発揮します .
2. 製法
合成経路と反応条件: イサブコナゾールの製法には、中間体の合成を含むいくつかの工程が含まれます。 ある方法は、アルカリの存在下で化合物C2と化合物C1を反応させて中間体を生成し、その後さらに加工します . 別の方法は、イサブコナゾール塩酸塩をアルカリで解離させ、その後、濃硫酸と過酸化水素で塩交換を行い、再結晶化するものです .
工業生産方法: イサブコナゾール硫酸塩の工業生産では、硫酸の代わりにイオン交換樹脂を使用して硫酸イオンを導入します。 この方法は、スケールアップのために最適化されており、高収率かつ高純度の最終生成物が得られます .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of isavuconazole involves several steps, including the synthesis of intermediate compounds. One method involves the reaction of compound C2 with compound C1 in the presence of an alkali to form an intermediate, which is then further processed . Another method involves the dissociation of this compound hydrochloride using an alkali, followed by salt exchange with concentrated sulfuric acid and hydrogen peroxide, and subsequent re-crystallization .
Industrial Production Methods: Industrial production of this compound sulfate involves the use of ion exchange resins instead of sulfuric acid to introduce the sulfate anion. This method has been optimized for scale-up, resulting in a high yield and purity of the final product .
化学反応の分析
反応の種類: イサブコナゾールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と修飾に不可欠です。
一般的な試薬と条件: イサブコナゾールの合成に使用される一般的な試薬には、アルカリ、硫酸、過酸化水素、およびイオン交換樹脂などがあります . 反応条件は通常穏やかであり、温度とpHを注意深く制御することで、高収率と高純度を確保します。
生成される主な生成物: これらの反応から生成される主な生成物は、イサブコナゾール硫酸塩であり、これは医薬製剤で使用される有効成分です .
4. 科学研究への応用
イサブコナゾールは、化学、生物学、医学、および産業分野で幅広い科学研究への応用があります。 医学では、アスペルギルス症やムコルミセス症などの侵襲性真菌感染症の治療に使用されます . その幅広い抗真菌活性は、真菌病原体を研究し、新しい抗真菌療法を開発するための貴重なツールとなっています . さらに、イサブコナゾールは、薬物動態および薬力学的研究に使用されており、体内における吸収、分布、代謝、および排泄を理解しています .
科学的研究の応用
Isavuconazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of invasive fungal infections, including aspergillosis and mucormycosis . Its broad-spectrum antifungal activity makes it a valuable tool for studying fungal pathogens and developing new antifungal therapies . Additionally, this compound is used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion in the body .
作用機序
類似化合物との比較
イサブコナゾールは、ボリコナゾールやポサコナゾールなど、トリアゾール系抗真菌剤の一種です . ボリコナゾールと比較して、イサブコナゾールは、より予測可能な薬物動態、より複雑でない薬物相互作用プロファイル、および改善された忍容性を示します . ボリコナゾールとは異なり、イサブコナゾールはQTc間隔の延長を引き起こさず、心臓の懸念がある患者にとってより安全な選択肢となります . 別のトリアゾール系抗真菌剤であるポサコナゾールは、同様の活性スペクトルを持っていますが、イサブコナゾールは、安全性プロファイルと投与の容易さにおいて利点があります .
類似化合物:
- ボリコナゾール
- ポサコナゾール
- イトラコナゾール
イサブコナゾールの腎毒性の欠如や予測可能な薬物動態などのユニークな特性は、抗真菌薬の選択肢として貴重な存在となっています .
生物活性
Isavuconazole is a novel broad-spectrum triazole antifungal agent that has gained attention for its efficacy against a variety of fungal pathogens, particularly those causing invasive fungal infections (IFIs). This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and comparative studies with other antifungal agents.
This compound functions primarily by inhibiting the enzyme cytochrome P450-dependent 14α-lanosterol demethylation. This inhibition is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. The blockade leads to the accumulation of toxic sterol precursors and results in cell death. Its structural modifications enhance its binding affinity to the fungal CYP51 protein, which allows it to maintain efficacy against azole-resistant strains .
In Vitro Activity
This compound exhibits broad antifungal activity against various fungi, including:
- Yeasts : Candida species
- Molds : Aspergillus species and Mucorales (e.g., Rhizopus, Lichtheimia)
- Dimorphic fungi : Histoplasma, Coccidioides
The minimum inhibitory concentrations (MICs) for these pathogens vary significantly, indicating that this compound's effectiveness can be species-specific. For instance, it shows favorable activity against Rhizopus arrhizus, which is often implicated in mucormycosis .
Pharmacokinetics
This compound has a unique pharmacokinetic profile characterized by:
- Oral Bioavailability : Greater than 97%
- Terminal Half-Life : Approximately 184 hours, allowing once-daily dosing after initial loading doses
- Volume of Distribution : Large distribution volume suggests extensive tissue penetration
These properties contribute to its predictable pharmacokinetics compared to other azoles like voriconazole .
Case Studies and Clinical Trials
-
VITAL Study :
- A single-arm open-label trial assessing this compound for mucormycosis.
- Patients received 200 mg intravenously or orally three times daily for six doses, followed by a maintenance dose.
- Results showed that 11% had a partial response and 43% had stable disease after 42 days. Mortality rates were comparable to those treated with amphotericin B .
- SECURE Study :
Comparative Efficacy
Study | Treatment Group | Response Rate | Mortality Rate (Day 42) |
---|---|---|---|
VITAL | This compound | 54% (partial/complete) | 33% |
VITAL | Amphotericin B | N/A | 39% |
SECURE | This compound | N/A | Similar to voriconazole |
Safety Profile
This compound is generally well tolerated. However, adverse events were reported in up to 95% of patients in clinical trials, with serious adverse events occurring in approximately 76% of cases. Common side effects include gastrointestinal disturbances and liver enzyme elevations .
In older populations (≥65 years), the incidence of serious adverse events was higher compared to younger patients, indicating a need for careful monitoring in this demographic .
特性
IUPAC Name |
4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-RCDICMHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058251 | |
Record name | Isavuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of fungal cell membrane. It inhibits cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol. The side arm of of the active isavuconazole molecule allows for greater affinity for the binding pocket in the fungal CYP51 protein by orienting the triazole ring of the molecule to engage with the heme moiety at the bottom of the binding pocket. This explains the wide antifungal spectrum of isavuconazole and possible cross-resistance to other triazoles. As a result of lanosterol 14-alpha-demethylase inhibition, toxic methylated sterol precursors such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol alter the function of fungal membrane and accumulate within the fungal cytoplasm. Depletion of ergosterol within the fungal cell membrane leads to decreased structural integrity and function of the cell membrane, inhibited fungal cell growth and replication, and ultimately cell death. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. Mechanism of resistance and reduced susceptibility to isavuconazole arises from mutations in the fungal cyp51A and cyp51B genes coding for the target protein lanosterol 14-alpha-demethylase. Other multiple mechanisms leading to resistance, including changes in sterol profile and elevated efflux pump activity of fungal species, cannot be excluded. | |
Record name | Isavuconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
241479-67-4 | |
Record name | Isavuconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241479-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isavuconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isavuconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isavuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isavuconazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISAVUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Isavuconazole?
A1: this compound, like other triazole antifungals, targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungal cells. [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, ] By inhibiting CYP51, this compound disrupts ergosterol production, leading to fungal cell membrane instability and ultimately cell death. [, , ]
Q2: Are there any downstream effects of this compound's mechanism of action beyond ergosterol depletion?
A2: While the primary effect of this compound is the depletion of ergosterol, research suggests that it might also trigger other cellular responses in fungi. For instance, one study demonstrated that this compound treatment led to the upregulation of ergosterol biosynthesis genes in a resistant Candida glabrata strain, suggesting a compensatory mechanism. [] Another study found that this compound treatment in a murine model of invasive aspergillosis resulted in a prominent antifungal effect within granulomatous lesions in lung tissue. []
Q3: What is the molecular formula and weight of this compound?
A3: This information is not explicitly provided in the provided research excerpts. Please refer to comprehensive drug databases or the this compound drug label for this information.
Q4: Is there any spectroscopic data available on this compound in these research articles?
A4: The provided research excerpts do not delve into detailed spectroscopic characterization of this compound.
Q5: How does this compound perform under various environmental conditions?
A5: The provided research primarily focuses on the clinical aspects of this compound. Information regarding its stability and performance under varying environmental conditions is not discussed.
Q6: What is the bioavailability of this compound after oral administration?
A6: Studies have shown that this compound, administered orally as the prodrug Isavuconazonium sulfate, has high absolute bioavailability, nearing that of intravenous administration. One study reported a geometric least squares mean ratio (oral/IV) of 98% for this compound area under the concentration-time curve (AUC∞). [] Another study estimated oral bioavailability to be approximately 88%. []
Q7: How does food intake affect this compound absorption?
A7: Food does not appear to significantly hinder this compound absorption. A study in healthy volunteers demonstrated that while food intake slightly delayed the time to peak concentration (Tmax), it also increased the extent of absorption (AUC∞) by 10% compared to fasted conditions. []
Q8: What are the major metabolic pathways of this compound?
A8: this compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4. [, ] Co-administration with strong CYP3A4 inducers, such as rifampin, significantly reduces this compound exposure, while co-administration with CYP3A4 inhibitors, like ketoconazole, considerably increases its exposure. []
Q9: Are there any specific patient populations where this compound pharmacokinetics might be altered?
A9: Research suggests that this compound exposure can be affected by factors like liver function, sex, body mass index, and dialysis status. [, , ] For example, patients with moderate liver impairment showed a significant decrease in this compound clearance and a prolonged half-life compared to healthy individuals. [] Similarly, lower AUC and trough concentrations were observed in women, patients with a higher body mass index, and those receiving hemodialysis. []
Q10: What is the spectrum of activity of this compound against Candida species?
A11: this compound exhibits potent in vitro activity against various Candida species, including C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, and C. krusei. [, ] Furthermore, studies have demonstrated synergistic interactions between this compound and micafungin against some Candida species, suggesting a potential for combination therapy. []
Q11: Has the efficacy of this compound been tested in animal models of invasive fungal infections?
A12: Yes, several studies have employed animal models, particularly murine models, to assess this compound's efficacy against invasive fungal infections. For instance, in a temporarily neutropenic murine model of disseminated candidiasis, this compound effectively reduced kidney burden caused by C. tropicalis and both kidney and brain burdens in C. krusei infections. [] In a murine model of invasive aspergillosis, this compound demonstrated efficacy in reducing fungal burden and improving survival, including infections caused by both wild-type and CYP51 mutant Aspergillus fumigatus isolates. [] Additionally, this compound prolonged the survival of mice infected with Mucor circinelloides in a pulmonary mucormycosis model. []
Q12: How does the efficacy of this compound compare to existing antifungal agents in clinical trials?
A13: Clinical trials have demonstrated that this compound is a viable treatment option for patients with invasive aspergillosis (IA), exhibiting comparable efficacy to voriconazole. [, , ] One study reported similar all-cause mortality rates between this compound and voriconazole in neutropenic patients with IA. [] Moreover, a network meta-analysis indicated that this compound might be superior to amphotericin B deoxycholate for IA treatment. []
Q13: Does cross-resistance exist between this compound and other triazole antifungals?
A15: Yes, due to their shared mechanism of action targeting the CYP51 enzyme, cross-resistance can occur between this compound and other triazole antifungals. [, , ] This is particularly relevant in settings with pre-existing azole resistance, highlighting the need for careful patient selection and susceptibility testing. [, ] For instance, one study found a strong correlation between this compound and voriconazole minimum inhibitory concentrations (MICs) in Aspergillus fumigatus isolates, suggesting potential cross-resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。